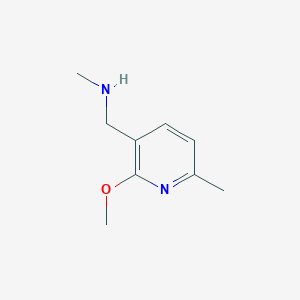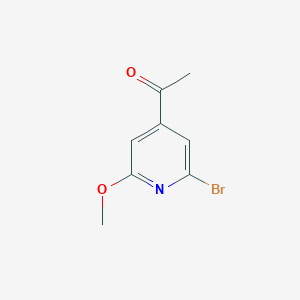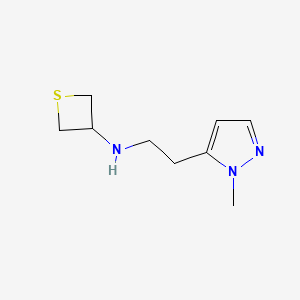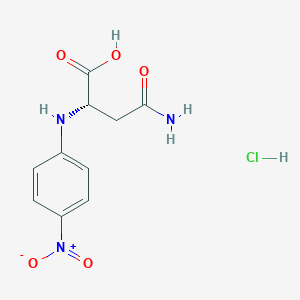
Methyl (S)-6-(1-aminoethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-6-(1-aminoethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group and an aminoethyl group attached to the nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-6-(1-aminoethyl)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the aminoethyl group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the aminoethyl group is introduced through a reductive amination process using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
化学反応の分析
Types of Reactions: Methyl (S)-6-(1-aminoethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various ester derivatives.
科学的研究の応用
Methyl (S)-6-(1-aminoethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl (S)-6-(1-aminoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
類似化合物との比較
Methyl nicotinate: Lacks the aminoethyl group, resulting in different chemical and biological properties.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Nicotinamide: Contains an amide group instead of an ester group, leading to different reactivity and applications.
Uniqueness: Methyl (S)-6-(1-aminoethyl)nicotinate is unique due to the presence of both the methyl ester and aminoethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3/t6-/m0/s1 |
InChIキー |
VYMQJIUJCFCVRL-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=NC=C(C=C1)C(=O)OC)N |
正規SMILES |
CC(C1=NC=C(C=C1)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


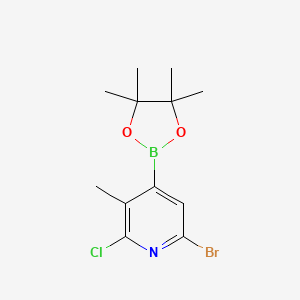



![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)

